3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
CAS No.: 637751-39-4
Cat. No.: VC4752080
Molecular Formula: C22H16O6S
Molecular Weight: 408.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637751-39-4 |
|---|---|
| Molecular Formula | C22H16O6S |
| Molecular Weight | 408.42 |
| IUPAC Name | [3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C22H16O6S/c1-2-25-16-6-3-4-7-17(16)28-19-13-26-18-12-14(9-10-15(18)21(19)23)27-22(24)20-8-5-11-29-20/h3-13H,2H2,1H3 |
| Standard InChI Key | QZTZWMFWLLPUMG-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 |
Introduction
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound with the molecular formula C22H16O6S and a molecular weight of 408.42 g/mol. It features a unique combination of functional groups, including:
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An ethoxyphenoxy group,
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A chromenone (coumarin derivative) core,
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A thiophene-2-carboxylate moiety.
This structural diversity makes it an intriguing subject for research in medicinal chemistry, materials science, and organic synthesis.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the Chromenone Core:
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Cyclization of appropriate precursors under acidic or basic conditions to form the chromenone framework.
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Introduction of the Ethoxyphenoxy Group:
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Nucleophilic substitution reactions where an ethoxyphenol derivative reacts with a leaving group on the chromenone core.
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Attachment of the Thiophene Carboxylate Moiety:
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Coupling reactions such as Suzuki-Miyaura coupling, using thiophene boronic acid or ester with a halogenated chromenone derivative in the presence of palladium catalysts.
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These processes require controlled temperatures, solvents, and pH levels to optimize yields and product selectivity.
Medicinal Chemistry
The compound is studied for its potential as:
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An anti-inflammatory agent,
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An anticancer agent due to its ability to interact with biological targets like enzymes and receptors.
Materials Science
Its unique conjugated structure makes it a candidate for:
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Organic semiconductors,
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Photovoltaic materials.
Organic Synthesis
It serves as an intermediate for synthesizing more complex molecules, particularly those with bioactive properties.
Comparative Analysis with Related Compounds
To better understand its properties, it is useful to compare it with structurally similar compounds:
| Property | 3-(2-Ethoxyphenoxy)-4-Oxo Chromen Derivative | 3-(4-Methoxyphenoxy)-4-Oxo Chromen Derivative |
|---|---|---|
| Molecular Formula | C22H16O6S | C22H13F3O6S |
| Molecular Weight | 408.42 | 462.395 |
| Functional Group Variation | Ethoxyphenoxy group | Methoxyphenoxy + Trifluoromethyl group |
| Applications | Medicinal chemistry, materials science | Similar but with enhanced hydrophobicity |
The presence of electron-donating or withdrawing groups can significantly alter solubility, bioavailability, and reactivity.
Potential Biological Activities
Research on related compounds indicates that derivatives containing thiophene and chromenone cores exhibit:
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Antioxidant Activity:
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The conjugated system helps neutralize free radicals.
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Antibacterial Activity:
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Effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.
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Anti-inflammatory Potential:
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Docking studies suggest interactions with enzymes like lipoxygenases.
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The precise biological activity of this compound remains an area for further investigation.
Challenges:
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Limited solubility data restricts its pharmaceutical formulation.
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Multi-step synthesis can be time-consuming and requires optimization for scalability.
Future Directions:
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Investigating its pharmacokinetics and pharmacodynamics.
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Exploring its role in advanced materials like organic light-emitting diodes (OLEDs).
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Developing derivatives to enhance solubility and bioavailability.
This comprehensive analysis highlights the importance of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate as a versatile compound in scientific research, with promising applications across multiple fields. Further studies are essential to unlock its full potential.
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